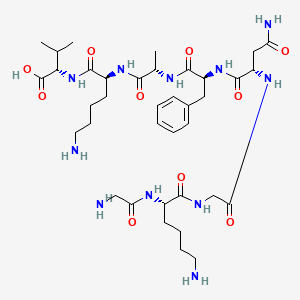![molecular formula C20H28Si B14261098 [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 188636-69-3](/img/structure/B14261098.png)
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of ethynyl groups attached to a phenyl ring, which is further connected to a tri(propan-2-yl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the coupling of ethynyl groups with a phenyl ring followed by the introduction of the tri(propan-2-yl)silane group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the ethynyl and phenyl groups. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethynyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alkenes or alkanes.
Applications De Recherche Scientifique
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mécanisme D'action
The mechanism by which [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex molecules. The tri(propan-2-yl)silane group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- [(3-Methylphenyl)ethynyl]tri(propan-2-yl)silane
- [(3-Ethynyl-5-methylphenyl)ethynyl]tri(methyl)silane
Uniqueness
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is unique due to the presence of both ethynyl and tri(propan-2-yl)silane groups, which provide a combination of reactivity and steric hindrance. This makes it a valuable compound in the synthesis of complex molecules and advanced materials.
Propriétés
Numéro CAS |
188636-69-3 |
|---|---|
Formule moléculaire |
C20H28Si |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-(3-ethynyl-5-methylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H28Si/c1-9-19-12-18(8)13-20(14-19)10-11-21(15(2)3,16(4)5)17(6)7/h1,12-17H,2-8H3 |
Clé InChI |
KLELGAJAWLFGOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
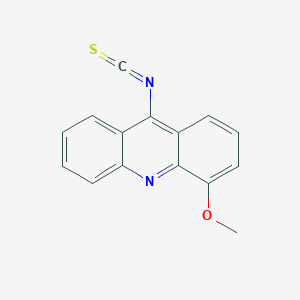
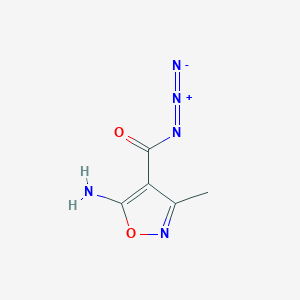
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
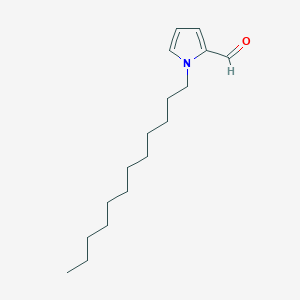
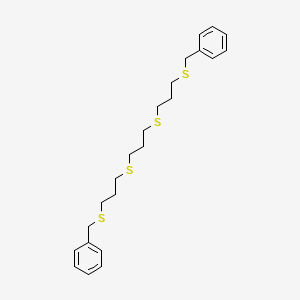
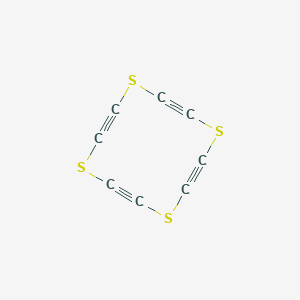
![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
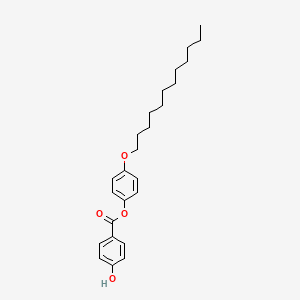
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

